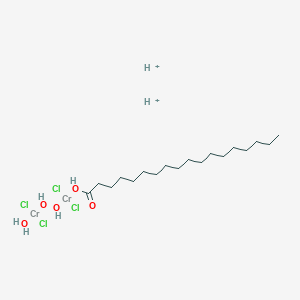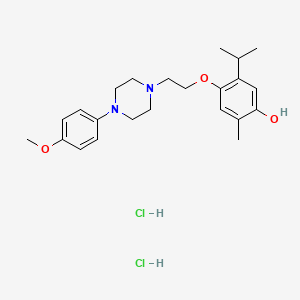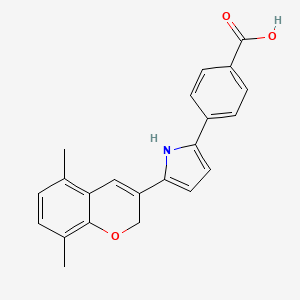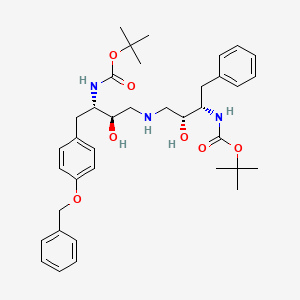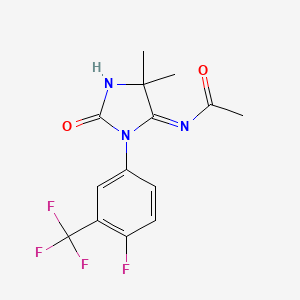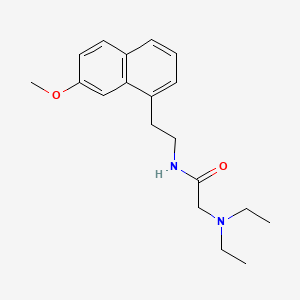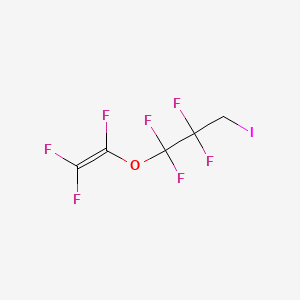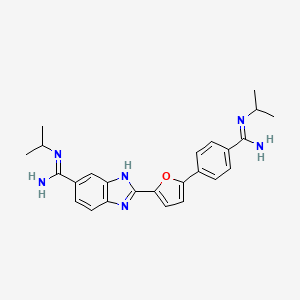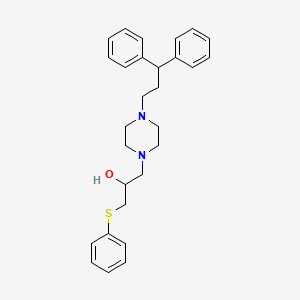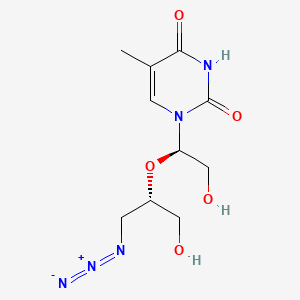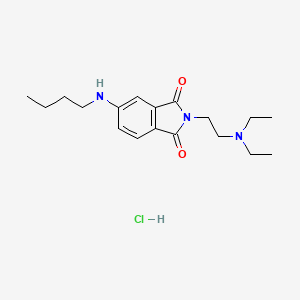
Fluorouracil sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Fluorouracil sodium is synthesized through a multi-step chemical process. The synthesis typically begins with the fluorination of uracil, a naturally occurring pyrimidine nucleobase. The fluorination is achieved using a fluorinating agent such as fluorine gas or a fluorine-containing compound under controlled conditions. The resulting 5-fluorouracil is then converted to its sodium salt form by reacting it with sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the fluorination and subsequent reactions are carefully monitored to ensure high yield and purity. The process includes purification steps such as crystallization and filtration to remove impurities and obtain the final product in its pure form .
化学反应分析
Types of Reactions
Fluorouracil sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions to form dihydrofluorouracil.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Produces various oxidized metabolites.
Reduction: Forms dihydrofluorouracil.
Substitution: Results in substituted pyrimidine derivatives.
科学研究应用
Fluorouracil sodium has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleophilic substitution and other reactions involving pyrimidine analogs.
Biology: Employed in studies of DNA and RNA synthesis inhibition, providing insights into cellular processes and genetic regulation.
Medicine: Extensively used in cancer research to develop and test new chemotherapy regimens.
作用机制
Fluorouracil sodium exerts its effects by interfering with the synthesis of DNA and RNA. After entering the cell, it is converted into active metabolites, including fluorodeoxyuridine monophosphate (F-dUMP) and fluorouridine triphosphate (F-UTP). F-dUMP inhibits thymidylate synthase, an enzyme crucial for DNA synthesis, leading to a depletion of thymidine triphosphate and subsequent DNA damage. F-UTP is incorporated into RNA, disrupting RNA processing and function .
相似化合物的比较
Fluorouracil sodium is often compared with other pyrimidine analogs and antimetabolites, such as:
Capecitabine: An oral prodrug of fluorouracil that is converted to fluorouracil in the body. It offers the advantage of oral administration but has similar side effects.
Tegafur: Another prodrug of fluorouracil, often combined with other agents to enhance its efficacy.
Cytarabine: A pyrimidine analog used primarily in the treatment of leukemia.
This compound is unique in its ability to be used both topically and intravenously, providing flexibility in its application for different types of cancers .
属性
CAS 编号 |
14787-18-9 |
|---|---|
分子式 |
C4H2FN2NaO2 |
分子量 |
152.06 g/mol |
IUPAC 名称 |
sodium;5-fluoro-1H-pyrimidin-3-ide-2,4-dione |
InChI |
InChI=1S/C4H3FN2O2.Na/c5-2-1-6-4(9)7-3(2)8;/h1H,(H2,6,7,8,9);/q;+1/p-1 |
InChI 键 |
XLBUSGPKSVRQSF-UHFFFAOYSA-M |
规范 SMILES |
C1=C(C(=O)[N-]C(=O)N1)F.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


